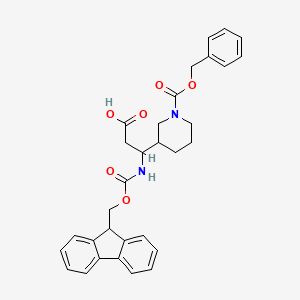
3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-Fmoc-氨基-3-(3’-Cbz)哌啶丙酸是一种复杂的 有机化合物,具有Fmoc(芴甲氧羰基)和Cbz(苄氧羰基)保护基。这些基团通常用于肽合成中,在形成肽键期间保护氨基酸。该化合物由于其独特的结构和反应性,在有机化学和药物研究中备受关注。
准备方法
合成路线和反应条件
3-N-Fmoc-氨基-3-(3’-Cbz)哌啶丙酸的合成通常涉及多个步骤:
氨基保护: 使用Fmoc基团保护起始材料的氨基。这通常通过在碳酸钠等碱的存在下,使胺与芴甲氧羰基氯 (Fmoc-Cl) 反应来实现。
哌啶环形成: 然后使受保护的胺进行环化以形成哌啶环。此步骤可能涉及使用各种试剂和催化剂来促进环闭合。
引入Cbz基团: 引入Cbz基团以保护分子内的另一个氨基。这通常通过在碱存在下,使胺与苄基氯甲酸酯 (Cbz-Cl) 反应来实现。
最终偶联: 最后一步涉及将受保护的哌啶衍生物与丙酸或其衍生物偶联以形成所需的化合物。
工业生产方法
3-N-Fmoc-氨基-3-(3’-Cbz)哌啶丙酸的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化肽合成器、高通量纯化技术以及严格的质量控制措施,以确保最终产品的纯度和一致性。
化学反应分析
反应类型
3-N-Fmoc-氨基-3-(3’-Cbz)哌啶丙酸会发生各种化学反应,包括:
脱保护反应: 在特定条件下去除Fmoc和Cbz保护基。Fmoc脱保护通常使用哌啶等碱来实现,而Cbz脱保护则使用氢化或强酸来实现。
取代反应: 该化合物可以进行亲核取代反应,其中亲核试剂取代分子内的特定官能团。
偶联反应: 它可以参与肽偶联反应以形成更长的肽链。
常用试剂和条件
Fmoc脱保护: DMF(二甲基甲酰胺)中的哌啶。
Cbz脱保护: 使用钯碳 (Pd/C) 氢化或用三氟乙酸 (TFA) 等强酸处理。
偶联反应: 在偶联添加剂如HOBt(羟基苯并三唑)存在下,使用二环己基碳二酰亚胺 (DCC) 或 EDC(乙基(二甲氨基丙基)碳二酰亚胺)等碳二亚胺。
形成的主要产物
脱保护的胺: 去除Fmoc和Cbz基团会产生游离胺。
肽链: 偶联反应导致形成具有所需序列的肽链。
科学研究应用
3-N-Fmoc-氨基-3-(3’-Cbz)哌啶丙酸在科学研究中有多种应用:
肽合成: 用作合成复杂肽和蛋白质的构建模块。
药物研究: 研究其在药物开发中的潜在用途,特别是在基于肽的治疗药物的设计中。
生物偶联: 用于将肽偶联到其他生物分子,用于各种生化研究。
材料科学: 用于开发具有特定性质的新型材料,例如水凝胶和纳米材料。
作用机制
3-N-Fmoc-氨基-3-(3’-Cbz)哌啶丙酸的作用机制主要与其作为受保护氨基酸衍生物的作用有关。Fmoc和Cbz基团在肽合成过程中保护氨基官能团,防止不必要的副反应。脱保护后,游离胺可以参与各种生化反应,包括肽键形成和与生物靶标的相互作用。
相似化合物的比较
类似化合物
Fmoc-3-氨基-3-(2-硝基苯基)丙酸: 结构相似,但具有硝基苯基而不是哌啶环。
3-N-(1',8'-萘酰亚胺)丙酸: 含有萘酰亚胺基团而不是哌啶和Cbz基团。
独特性
3-N-Fmoc-氨基-3-(3’-Cbz)哌啶丙酸的独特性在于同时存在Fmoc和Cbz保护基,它们为氨基官能团提供双重保护。这种双重保护在合成复杂肽和蛋白质中特别有用,因为需要选择性脱保护。
生物活性
3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the nitrogen and a Cbz (benzyloxycarbonyl) group at the side chain. The synthesis typically involves standard peptide coupling techniques, often employing N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as a coupling agent to facilitate the formation of peptide bonds.
Biological Activities
Research has indicated that compounds containing β-amino acid moieties, such as this compound, exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. For instance, studies have reported that derivatives of piperidine exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 μM to 32 μM depending on the specific structure and substituents used .
- Antiviral Properties : Similar compounds have demonstrated antiviral effects, particularly against viruses like HIV and herpes simplex virus. The mechanism often involves inhibition of viral entry or replication through interaction with viral proteins .
- Cytotoxicity Against Cancer Cells : Some derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, compounds derived from β-amino acids have shown IC50 values in the low micromolar range against glioma cell lines, indicating potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Altering the Cbz group | Changes in lipophilicity and cellular uptake |
| Varying the Fmoc group | Affects stability and reactivity in biological systems |
| Substituting different amino acids | Modulates binding affinity to biological targets |
Research indicates that specific substitutions can enhance potency against targeted pathogens or cancer cells while reducing toxicity to normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those with similar structures to this compound. Results showed that modifications at the piperidine nitrogen significantly impacted activity against E. coli and S. aureus, with some analogues achieving MICs as low as 2 μM .
- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of β-amino acid derivatives on cancer cell lines. The study found that certain modifications led to enhanced apoptosis in glioma cells, suggesting a pathway for therapeutic development .
属性
CAS 编号 |
886362-38-5 |
|---|---|
分子式 |
C31H32N2O6 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C31H32N2O6/c34-29(35)17-28(22-11-8-16-33(18-22)31(37)39-19-21-9-2-1-3-10-21)32-30(36)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27-28H,8,11,16-20H2,(H,32,36)(H,34,35) |
InChI 键 |
OCLBGRYISKCTOA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















